molecular formula C18H14ClN3O2 B2872693 (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1257552-36-5

(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2872693
CAS No.: 1257552-36-5
M. Wt: 339.78
InChI Key: ITDZODWKLWOECY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of a chlorophenyl group, an oxadiazole ring, and an azetidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(2-chlorophenyl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18(23)22-10-13(11-22)17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZODWKLWOECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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